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molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No. B169262
M. Wt: 153.2 g/mol
InChI Key: ORPWXKFFXAOFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101764B2

Procedure details

Prepare the title compound by essentially following procedures as found in Aparajithan, K.; Thompson, A. C.; Sam, J. J. Heterocyclic. Chem. 1966, 3, 466. Dissolve 4,5-dihydro-cyclopenta[b]thiophen-6-one (Bonini, B. F.; et. al. Eur. J. Org. Chem. 2004, 4442 and references cited therein) (0.658 g, 4.77 mmol) in MeOH (50 mL), and add hydroxylamine hydrochloride (0.365 g, 5.25 mmol) and NaOAc (2.35 g, 28.62 mmol). Stir the reaction at RT overnight. Remove the organic solvent in vacuo, and treat the residue with EtOAc (60 mL). Filter through silica gel, wash with EtOAc, and concentrate. Treat the residue with PPA (30 g), heating to 130° C. in an oil bath and with occasional stirring over 30 min. Allow the reaction to cool to RT and pour into ice water (100 mL). Extract with CH2Cl2 (3×150 mL). Wash the combined organic layers with 0.1 M NaOH (100 mL), dry over Na2SO4 and concentrate. Purify the material by chromatography, eluting with 75% EtOAc/hexanes to give 0.521 g (71%) of the title compound. MS/ES m/z 154.1 [M+H]+.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0.365 g
Type
reactant
Reaction Step Four
Name
Quantity
2.35 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8](=[O:9])[C:2]1=2.Cl.[NH2:11]O.CC([O-])=O.[Na+]>CO>[S:1]1[C:2]2[C:8](=[O:9])[NH:11][CH2:7][CH2:6][C:3]=2[CH:4]=[CH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)CCC2=O
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.365 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2.35 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Remove the organic solvent in vacuo
ADDITION
Type
ADDITION
Details
treat the residue with EtOAc (60 mL)
FILTRATION
Type
FILTRATION
Details
Filter through silica gel
WASH
Type
WASH
Details
wash with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
Treat the residue with PPA (30 g)
STIRRING
Type
STIRRING
Details
with occasional stirring over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
Extract with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
Wash the combined organic layers with 0.1 M NaOH (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the material by chromatography
WASH
Type
WASH
Details
eluting with 75% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(NCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.521 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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